Sodium;2-formyl-3-methylbutanenitrile
Description
Sodium 2-formyl-3-methylbutanenitrile is an organosodium compound with the molecular formula $ \text{C}6\text{H}7\text{NONa} $. It features a nitrile group ($-\text{C}\equiv\text{N}$), a formyl group ($-\text{CHO}$), and a branched alkyl chain, making it structurally distinct from simpler sodium salts.
Properties
Molecular Formula |
C6H8NNaO |
|---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
sodium;2-formyl-3-methylbutanenitrile |
InChI |
InChI=1S/C6H8NO.Na/c1-5(2)6(3-7)4-8;/h4-5H,1-2H3;/q-1;+1 |
InChI Key |
HKPNCXQAFZJJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[C-](C=O)C#N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition of Sodium Cyanide to 3-Methylbutanal
- The classical and notable method involves the reaction of 3-methylbutanal with sodium cyanide under acidic catalysis.
- The cyanide ion attacks the electrophilic carbonyl carbon of 3-methylbutanal, forming the nitrile group while retaining the aldehyde functionality.
- This reaction is typically conducted in aqueous or mixed solvent systems with controlled pH to avoid side reactions.
Reaction Conditions and Yields:
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 0–25 °C |
| Catalyst | Acidic catalyst (e.g., HCl) |
| Reaction Time | 1–4 hours |
| Yield | Moderate to high (60–85%) |
- Straightforward reaction mechanism.
- Readily available starting materials.
- Requires careful control of pH to prevent hydrolysis of nitrile.
- Toxicity and handling issues with sodium cyanide.
Microwave-Assisted Synthesis
- Microwave irradiation is employed to accelerate the nucleophilic addition reaction.
- Uniform heating enhances reaction rates and yields.
- This method is suitable for laboratory-scale synthesis and allows better control over reaction parameters.
Reaction Conditions and Yields:
| Parameter | Typical Range/Value |
|---|---|
| Microwave Power | 100–300 W |
| Temperature | 60–90 °C |
| Reaction Time | 10–30 minutes |
| Yield | High (up to 90%) |
- Significant reduction in reaction time.
- Improved yield and purity.
- Energy-efficient.
- Requires specialized microwave reactors.
- Scale-up challenges for industrial production.
Preparation via Sodium Alkoxide and β-Aminopropionitrile Derivatives (Analogous Methods)
While direct literature on sodium;2-formyl-3-methylbutanenitrile preparation is limited, related compounds such as α-formyl-β-formamido propionitrile sodium salts have been synthesized using sodium alkoxides and β-aminopropionitrile derivatives, which provide insights into similar synthetic strategies.
- Ethyl formate is reacted with solid sodium ethoxide at controlled temperatures.
- β-Aminopropionitrile is added dropwise to the mixture.
- The reaction is conducted in an autoclave under elevated temperature (65–70 °C) and pressure (5.0–6.0 MPa) for around 10 hours.
- The product is isolated by filtration and recrystallization.
Representative Data from Embodiments:
| Embodiment | Ethyl Formate (g) | Sodium Ethoxide (g) | β-Aminopropionitrile (g) | Temp (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 284 | 35 | 30 | 65–70 | 5.0–6.0 | 93.8 | 90.4 |
| 2 | 284 | 43.5 | 30 | 65–70 | 5.0–6.0 | 93.5 | Not stated |
| 3 | 200 | 43.5 | 30 | 65–70 | 5.0–6.0 | 93.5 | Not stated |
- High yield and purity.
- Suitable for scale-up with proper equipment.
- Controlled reaction parameters reduce side reactions.
- Requires high-pressure autoclave.
- Use of sodium ethoxide necessitates dry and oxygen-free conditions.
Chemical Reactions Analysis
Types of Reactions: 2-formyl-3-methylbutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The formyl and nitrile groups can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acids, or bases under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: 2-formyl-3-methylbutanenitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It may be used in experiments to investigate enzyme interactions and metabolic pathways .
Medicine: Researchers investigate its potential as a lead compound for drug development .
Industry: In the industrial sector, 2-formyl-3-methylbutanenitrile is used in the production of specialty chemicals and intermediates. It is also employed in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 2-formyl-3-methylbutanenitrile involves its interaction with specific molecular targets. The formyl and nitrile groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Differences :
- Structure: Sodium hydroxide is an inorganic base, lacking the organic backbone and functional groups (nitrile, formyl) present in sodium 2-formyl-3-methylbutanenitrile.
- Reactivity: While $\text{NaOH}$ is a strong base used in saponification and neutralization reactions, sodium 2-formyl-3-methylbutanenitrile likely participates in nucleophilic additions or cyano-group transformations due to its nitrile moiety.
- Applications : $\text{NaOH}$ is widely used in industrial processes (e.g., paper manufacturing, pH adjustment) , whereas the organic sodium compound may serve as a precursor in specialty chemical synthesis.

Table 1: Compositional Comparison
2.2 Sodium Cyanide ($\text{NaCN}$)
Key Differences :
- Toxicity : Sodium cyanide is highly toxic due to cyanide ion release, whereas sodium 2-formyl-3-methylbutanenitrile’s toxicity profile remains uncharacterized in the literature.
- Functional Groups : $\text{NaCN}$ contains a free cyanide ion ($-\text{CN}^-$), while the organic compound has a nitrile group covalently bonded to a carbon chain.
Table 2: Physicochemical Properties
| Property | Sodium Cyanide | Sodium 2-Formyl-3-Methylbutanenitrile |
|---|---|---|
| Melting Point (°C) | 563 | Not reported |
| Density ($g/cm^3$) | 1.60 | ~1.2 (estimated) |
| Reactivity | Releases $\text{HCN}$ | Nitrile-specific reactions |
2.3 Sodium Silicate ($\text{Na}2\text{SiO}3$)
Key Differences :
- Structure: Sodium silicate is an inorganic polymer, contrasting with the organic, monomeric structure of sodium 2-formyl-3-methylbutanenitrile.
- Applications : Sodium silicate is used in detergents and cement , while the organic sodium compound may have niche roles in fine chemical production.
Research Findings and Limitations
- Gaps in Data: No direct studies on sodium 2-formyl-3-methylbutanenitrile were found in the provided evidence. Comparisons rely on extrapolation from structurally dissimilar sodium compounds.
Biological Activity
Sodium;2-formyl-3-methylbutanenitrile, also known as 2-formyl-3-methylbutanenitrile, is a compound that has garnered attention for its biological activities, particularly in the context of antifungal properties and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Chemical Formula : C6H9NO
- Molecular Weight : 113.15 g/mol
- CAS Number : Not available
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. It has been synthesized as part of efforts to develop selective inhibitors targeting fungal heat shock proteins (Hsp90), which are crucial for fungal survival and pathogenicity.
Key Findings :
- The compound exhibited significant inhibitory activity against Candida neoformans and Candida albicans, two common fungal pathogens.
- Structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its selectivity and potency against these fungi.
Case Studies
-
Inhibition of Heat Shock Protein (Hsp90) :
- A study investigated the compound's effects on Hsp90, revealing that it induces structural rearrangements within the protein, impacting its function and stability. This mechanism is critical for the development of antifungal agents that can disrupt fungal growth by targeting essential proteins.
-
Selectivity Testing :
- The compound was tested for its efficacy against various fungal strains, with results showing a lower effective concentration (EC50) against C. neoformans compared to C. albicans, indicating a preference for targeting specific fungal species.
Data Table: Antifungal Efficacy of this compound
| Entry | Compound | C. neoformans EC50 (μM) | C. albicans EC50 (μM) | Selectivity Ratio |
|---|---|---|---|---|
| 1 | This compound | 0.040 | 0.511 | 12.78 |
| 2 | Control A | 0.087 | 0.184 | 2.11 |
| 3 | Control B | 0.142 | 0.068 | 0.48 |
The antifungal activity of this compound is primarily attributed to its ability to inhibit Hsp90, which plays a vital role in protein folding and stabilization in fungi. By disrupting Hsp90 function, the compound can lead to the degradation of client proteins essential for fungal survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

